2,6-Dibromo-3,5-difluorophenylacetonitrile 2,6-Dibromo-3,5-difluorophenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1806306-17-1
VCID: VC2773863
InChI: InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)8(10)6(12)3-5(7)11/h3H,1H2
SMILES: C1=C(C(=C(C(=C1F)Br)CC#N)Br)F
Molecular Formula: C8H3Br2F2N
Molecular Weight: 310.92 g/mol

2,6-Dibromo-3,5-difluorophenylacetonitrile

CAS No.: 1806306-17-1

Cat. No.: VC2773863

Molecular Formula: C8H3Br2F2N

Molecular Weight: 310.92 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-3,5-difluorophenylacetonitrile - 1806306-17-1

Specification

CAS No. 1806306-17-1
Molecular Formula C8H3Br2F2N
Molecular Weight 310.92 g/mol
IUPAC Name 2-(2,6-dibromo-3,5-difluorophenyl)acetonitrile
Standard InChI InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)8(10)6(12)3-5(7)11/h3H,1H2
Standard InChI Key UQRQRXPSKIPIOD-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)Br)CC#N)Br)F
Canonical SMILES C1=C(C(=C(C(=C1F)Br)CC#N)Br)F

Introduction

2,6-Dibromo-3,5-difluorophenylacetonitrile is a complex organic compound with a molecular formula of C9H5Br2F2N, although some sources may list it as C8H3Br2F2N due to variations in molecular weight calculations or structural representations. This compound belongs to the class of halogenated organic compounds, specifically phenylacetonitrile derivatives, and is notable for its unique chemical structure and potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2,6-Dibromo-3,5-difluorophenylacetonitrile typically involves several steps, including halogenation and nitrile formation. The process often starts with the bromination and fluorination of phenylacetonitrile derivatives under controlled conditions using bromine and fluorine sources.

Chemical Reactions and Applications

2,6-Dibromo-3,5-difluorophenylacetonitrile can participate in various chemical reactions, including:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

  • Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Utilized in the study of biological systems and interactions.

  • Industry: Involved in the production of various industrial chemicals and materials.

Mechanism of Action and Biological Activity

The mechanism of action of 2,6-Dibromo-3,5-difluorophenylacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine and fluorine atoms play a crucial role in its reactivity and interactions, which can be leveraged in medicinal chemistry for developing new compounds with specific biological activities.

Comparison with Similar Compounds

2,6-Dibromo-3,5-difluorophenylacetonitrile can be compared with other similar compounds, such as 2,6-Dibromo-3,4-difluorophenylacetonitrile and 3,5-Dibromo-2,6-difluorophenylacetonitrile. These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their structures.

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